![molecular formula C10H7Cl2N3O2 B5183276 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5183276.png)
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Overview
Description
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid, also known as DCTA, is a compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Physical-Chemical Properties
- Synthesis of Triazole Derivatives : Research indicates the synthesis of various triazole derivatives, including 1,2,4-triazoles, which show promise in exhibiting analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds are also useful as intermediates for synthesizing other complex structures (Salionov, 2015).
- Structural Studies of Triazole Compounds : Another study focused on the structural characterization of similar triazole compounds using techniques like X-ray diffraction and NMR spectroscopy, contributing to the understanding of their physical properties (Şahin et al., 2014).
Biological Activities
- Analgesic and Anti-inflammatory Activities : Certain derivatives of 1,2,4-triazole, similar to the compound , have been evaluated for their anti-inflammatory and analgesic activities, indicating potential therapeutic applications (Hunashal et al., 2014).
- Potential for Drug Discovery : The synthesis of fully substituted 1,2,3-triazol-4-yl acetic acids, related to the compound , suggests their utility as building blocks in drug discovery. These compounds were synthesized using practical methods like the Arndt–Eistert reaction (Pokhodylo et al., 2021).
Structural and Kinetic Analysis
- Structural Confirmation of Triazole Derivatives : Research has been conducted on the structural confirmation of various triazole derivatives through methods like IR, NMR, and X-ray diffraction, which is crucial for understanding their potential applications (Yan Shuang-hu, 2014).
- Kinetic Studies of Triazole Derivatives : Kinetic studies of specific triazole compounds, closely related to the compound of interest, provide insights into their chemical behavior, which is essential for potential pharmaceutical applications (Krimer et al., 1992).
properties
IUPAC Name |
2-[3-(2,4-dichlorophenyl)triazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-1-2-9(8(12)3-6)15-7(4-10(16)17)5-13-14-15/h1-3,5H,4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCDUZHYBUCIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=CN=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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